4-[2-(2-Propenyloxy)acetyl]benzonitrile
Description
4-[2-(2-Propenyloxy)acetyl]benzonitrile is a benzonitrile derivative featuring a propenyloxy-acetyl substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(2-prop-2-enoxyacetyl)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h2-6H,1,7,9H2 |
InChI Key |
ZSMGAIUBZFURTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytotoxic Benzonitrile Derivatives
Benzonitrile derivatives with acetyl-triazole substituents, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) , exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D). These compounds outperform the reference drug etoposide in certain cases .
Key Differences :
- Substituent Chemistry: The propenyloxy group in the target compound contrasts with the triazole-aryl substituents in analogs like 1c and 1h.
Neuropharmacological Analogs (mGlu5 Positive Allosteric Modulators)
2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) is a potent mGlu5 positive allosteric modulator (PAM) with efficacy in preclinical models of schizophrenia and cognitive enhancement .
Comparison :
- Substituent Impact : Replacing the benzyloxy group in VU0364289 with a propenyloxy group (as in the target compound) could alter receptor binding kinetics. Propenyloxy’s smaller size and reduced steric hindrance might enhance blood-brain barrier penetration.
- Pharmacokinetics : Benzyloxy derivatives like VU0364289 exhibit favorable solubility and pharmacokinetics ; propenyloxy analogs may require optimization for similar properties.
Pyrrolidine and Piperazine Derivatives
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile (CAS 731011-40-8) and its hydrochloride salt (CAS 1551735-52-4) feature a pyrrolidine-acetyl substituent. These compounds are structurally analogous but differ in nitrogen-containing heterocycles .
Key Contrasts :
- Biological Targets : Pyrrolidine derivatives may target enzymes like kinases, whereas propenyloxy analogs could exhibit divergent mechanisms.
Bromoacetyl and Hydroxyethyl Derivatives
4-(2-Bromoacetyl)benzonitrile (CAS 20099-89-2) serves as a reactive intermediate for synthesizing glycogen synthase kinase-3 (GSK-3) inhibitors. Its bromo group enables nucleophilic substitution reactions .
4-(2-Hydroxyethyl)benzonitrile (CAS 69395-13-7) contains a hydroxyethyl group, enhancing hydrophilicity compared to the propenyloxy analog .
Functional Implications :
- Reactivity : The bromoacetyl group is critical for irreversible enzyme inhibition, whereas the propenyloxy group may favor reversible interactions.
- Applications : Bromo derivatives are used in inhibitor synthesis, while hydroxyethyl analogs are intermediates for hydrophilic conjugates.
Data Table: Comparative Analysis of Benzonitrile Derivatives
Research Findings and Implications
- Oncology : Triazole-aryl benzonitriles (e.g., 1c, 1h) demonstrate that electron-withdrawing groups enhance cytotoxicity, suggesting the propenyloxy analog could be optimized for similar activity .
- Neuropharmacology : The benzyloxy group in VU0364289 is crucial for mGlu5 binding; propenyloxy substitution may require co-crystallography studies to assess compatibility .
- Synthetic Utility : Bromoacetyl derivatives highlight the importance of reactive handles in medicinal chemistry, a feature absent in the target compound but relevant for prodrug design .
Q & A
Q. What are the optimal synthetic routes for 4-[2-(2-Propenyloxy)acetyl]benzonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of benzonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds like 4-[(4,5-dimethoxy-2-nitrophenyl)acetyl]benzonitrile, a multi-step synthesis is employed, starting with acetylation of the benzonitrile core followed by functionalization of the side chain . To optimize conditions:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reactivity in nitrile-containing systems .
- Temperature Control : Monitor exothermic reactions (e.g., propenyloxy group additions) via in situ FTIR or HPLC to avoid side products .
Post-synthesis, purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) to assign protons and carbons, particularly the propenyloxy and acetyl moieties. For example, in 4-(2,4-dichlorophenoxy)benzonitrile, aromatic protons appear at δ 7.2–8.0 ppm, while the acetyl group shows a singlet near δ 2.5 ppm . X-ray crystallography (as used for 2-(4-Methylphenyl)benzonitrile) resolves stereoelectronic effects and confirms bond angles . IR spectroscopy identifies nitrile stretches (~2220 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
Q. What factors influence the reactivity of the propenyloxy group in benzonitrile derivatives under acidic or basic conditions?
- Methodological Answer : The propenyloxy group’s ether linkage is prone to hydrolysis. In 4-(2-Nitrophenoxy)benzonitrile, acidic conditions cleave the ether bond, forming phenolic intermediates . To study reactivity:
- pH-Dependent Kinetics : Perform time-resolved UV-Vis spectroscopy at varying pH levels.
- Substituent Effects : Compare with chloro- or nitro-substituted analogs (e.g., 4-(2,4-dichlorophenoxy)benzonitrile vs. 4-(2-nitrophenoxy)benzonitrile ).
- Computational Modeling : Use DFT to calculate activation energies for hydrolysis pathways .
Advanced Research Questions
Q. How can mechanistic pathways for unexpected byproducts (e.g., dimerization) during synthesis be elucidated?
Q. How should researchers address contradictions in reported biological activity data for structurally similar benzonitriles?
- Methodological Answer : Discrepancies may arise from assay variability or substituent effects. For example, 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile showed divergent anticancer activity due to cell-line-specific uptake . Mitigation steps:
- Standardized Assays : Use NIH/NCATS guidelines for IC₅₀ determination.
- Structure-Activity Relationship (SAR) : Compare logP, polar surface area, and H-bond donors/acceptors across analogs (e.g., 4-(4-Bromo-3-formylphenoxy)benzonitrile vs. 4-(2-Hydroxyethyl)benzonitrile ).
- Meta-Analysis : Pool data from PubChem and DSSTox to identify trends .
Q. What computational strategies predict the environmental adsorption behavior of this compound on indoor surfaces?
- Methodological Answer : Molecular dynamics (MD) simulations model interactions with silica or cellulose surfaces (common indoor materials). Parameters:
Q. How can degradation products of this compound be identified and quantified in environmental matrices?
Q. What advanced techniques validate the stability of this compound under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
